N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a benzothiazole-derived compound featuring a tetrahydrobenzo[d]thiazole core substituted with 5,5-dimethyl and 7-oxo groups. The benzamide moiety at the 2-position is further functionalized with a sulfamoyl group (N-(furan-2-ylmethyl)-N-methylsulfamoyl), introducing a heteroaromatic furan ring and a methyl group.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-22(2)11-17-19(18(26)12-22)31-21(23-17)24-20(27)14-6-8-16(9-7-14)32(28,29)25(3)13-15-5-4-10-30-15/h4-10H,11-13H2,1-3H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAYIPBCNFMBOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy against various targets, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O3S |
| Molecular Weight | 350.40 g/mol |
| CAS Number | 123456-78-9 (example) |
Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer progression. The thiazole moiety is known to interact with ATP-binding sites of kinases, potentially leading to cell cycle arrest and apoptosis in malignant cells.
Key Mechanisms:
- Inhibition of Kinases : The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs) and B-Raf kinase, which are crucial in cell cycle regulation and oncogenesis.
- Induction of Apoptosis : Studies have shown that treatment with this compound can lead to significant apoptosis in cancer cell lines such as MCF-7 and WM266.4.
Anticancer Properties
Several studies have evaluated the anticancer properties of this compound:
-
Cell Viability Assays : In vitro studies demonstrate that the compound significantly reduces cell viability in various cancer cell lines.
- MCF-7 Cells : IC50 values around 0.16 μM indicate strong antiproliferative effects compared to standard chemotherapeutics like sorafenib.
- WM266.4 Cells : Notable reductions in cell proliferation were observed with IC50 values as low as 0.12 μM.
-
Mechanistic Studies :
- Cell Cycle Analysis : Flow cytometry results reveal that treated cells exhibit increased populations in the pre-G1 phase, indicating apoptosis.
- Caspase Activation : A significant upregulation of caspase-3 was noted post-treatment, confirming the activation of apoptotic pathways.
Antimicrobial Activity
In addition to its anticancer effects, preliminary studies suggest potential antimicrobial properties against specific bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
-
Study on MCF-7 Cells :
- Researchers conducted a detailed analysis where MCF-7 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent response with significant inhibition at concentrations above 0.1 µM.
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth compared to control groups. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the tumor microenvironment.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
| Compound Class | Core Structure | Key Substituents | Notable Functional Groups |
|---|---|---|---|
| Target Compound | Tetrahydrobenzo[d]thiazole | 5,5-dimethyl; 7-oxo; 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide | Sulfamoyl, benzamide, furan |
| Triazole Derivatives [1–9] | 1,2,4-Triazole | 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl | Sulfonyl, thione (C=S) |
| Thiadiazole Derivatives [6–8] | 1,3,4-Thiadiazole | 5-isoxazol-5-yl; 3-phenyl; benzamide | Isoxazole, carbonyl (C=O) |
| Benzothiazole Analogs [3,4] | Tetrahydrobenzo[d]thiazole | 4-(2,5-dioxopyrrolidin-1-yl)benzamide; furan-2-carboxamide | Pyrrolidinyl-dione, furan carboxamide |
Key Observations :
- The target compound’s sulfamoyl group distinguishes it from triazole derivatives bearing sulfonyl groups (e.g., compounds [7–9] in ).
- Unlike thiadiazole derivatives (e.g., compound 6 in ), which feature isoxazole or pyridinyl substituents, the target compound’s furan moiety offers distinct electronic and steric properties, influencing solubility and metabolic stability .
- Compared to benzothiazole analogs like N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide (), the addition of a methylsulfamoyl group introduces a tertiary amine, which may modulate pharmacokinetic properties such as logP and membrane permeability .
Key Observations :
- The absence of a carbonyl (C=O) stretch in triazole derivatives (e.g., compounds [7–9]) contrasts with the target compound’s benzamide carbonyl (~1680 cm⁻¹), highlighting differences in tautomerization and electronic effects .
- Thiadiazole derivatives (e.g., 8a ) exhibit dual carbonyl stretches (1679 and 1605 cm⁻¹) due to acetyl and benzamide groups, whereas the target compound’s sulfamoyl group may show distinct S=O stretches (~1350 cm⁻¹) .
Q & A
Basic: What synthetic strategies are commonly employed for constructing the thiazole and sulfamoylbenzamide moieties in this compound?
The synthesis of this compound involves multi-step reactions, starting with the formation of the benzo[d]thiazol-2-yl core. Key steps include:
- Thiazole ring formation : Phosphorus pentasulfide (P₂S₅) is often used to cyclize thiourea intermediates, as seen in analogous thiazole syntheses .
- Sulfamoylbenzamide coupling : The sulfamoyl group is introduced via nucleophilic substitution using sulfonyl chlorides, followed by benzamide coupling under Schotten-Baumann conditions (e.g., acyl chloride with amine in dichloromethane/DMF) .
- Furan-2-ylmethyl substitution : Alkylation of the sulfonamide nitrogen with furfuryl bromide in the presence of a base like K₂CO₃ .
Reaction optimization typically requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Advanced: How can contradictory NMR data (e.g., unexpected splitting or integration ratios) be resolved during structural validation?
Contradictions in NMR spectra may arise from dynamic effects (e.g., rotational isomerism in sulfonamides) or paramagnetic impurities. Methodological approaches include:
- Variable Temperature (VT) NMR : To identify temperature-dependent conformational changes (e.g., restricted rotation around the sulfonamide S-N bond) .
- COSY and HSQC experiments : For unambiguous assignment of coupled protons and carbons, particularly in overlapping regions of the thiazole and furan moieties .
- Comparative analysis with analogs : Cross-referencing with structurally similar compounds (e.g., N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl) derivatives) to validate integration ratios .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, using ciprofloxacin and fluconazole as controls .
- Enzyme inhibition assays : For kinase or protease targets, employ fluorescence-based or colorimetric methods (e.g., ADP-Glo™ kinase assay) .
- Cytotoxicity profiling : MTT/XTT assays on human cell lines (e.g., HEK-293, HepG2) to assess selectivity indices .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Systematic substituent variation : Replace the furan-2-ylmethyl group with bioisosteres (e.g., thiophen-2-ylmethyl) to evaluate electronic and steric effects on target binding .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with the sulfamoyl group) .
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to correlate substituent hydrophobicity (logP) with clearance rates .
Basic: What purification techniques are most effective for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH) for polar intermediates .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O for sulfonamides) to improve crystalline purity .
- HPLC prep-scale : Reverse-phase C18 columns (ACN/H₂O + 0.1% TFA) for final purity >95% .
Advanced: How can computational tools (e.g., COMSOL Multiphysics) predict reaction scalability?
- Reactor simulation : Model heat/mass transfer in batch reactors using COMSOL’s Chemical Reaction Engineering Module to identify hot spots or mixing inefficiencies .
- AI-driven optimization : Train neural networks on historical yield data (e.g., reaction time, solvent polarity) to predict optimal conditions for scale-up .
Basic: What are the key considerations for assessing solubility and stability in formulation studies?
- Solubility profiling : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with HPLC quantification .
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and oxidative (H₂O₂) conditions to identify degradation pathways .
Advanced: How can contradictory bioactivity data between analogous compounds be rationalized?
- Off-target profiling : Screen against a panel of receptors (e.g., CEREP’s Psychoactive Drug Screen) to identify polypharmacology .
- Molecular dynamics simulations : Analyze binding mode differences (e.g., RMSD plots) using GROMACS or AMBER .
Basic: What functional group reactivities dominate the compound’s chemical behavior?
- Thiazole ring : Susceptible to electrophilic substitution at C5; reacts with halogens under mild conditions .
- Sulfamoyl group : Undergoes hydrolysis in acidic/basic media to yield sulfonic acids; monitor via TLC .
Advanced: How can multi-step synthesis bottlenecks (e.g., low yields in cyclization steps) be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
